molecular formula C16H13ClO2 B13893196 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13893196
M. Wt: 272.72 g/mol
InChI Key: ZVVGNAALFBXAST-UHFFFAOYSA-N
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Description

5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, biphenyl compounds are used in the production of polymers, dyes, and other specialty chemicals. The unique functional groups of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde may make it useful in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific interactions with molecular targets. For example, if used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets would require further research to elucidate .

Comparison with Similar Compounds

  • 2-Chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde
  • 5’-Acetyl-3-methyl-[1,1’-biphenyl]-4-carbaldehyde
  • 5’-Acetyl-2’-chloro-[1,1’-biphenyl]-4-carbaldehyde

Comparison: For instance, the presence of both acetyl and chloro groups can influence its behavior in substitution reactions, making it more versatile for synthetic applications .

Properties

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

4-(5-acetyl-2-chlorophenyl)-2-methylbenzaldehyde

InChI

InChI=1S/C16H13ClO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3

InChI Key

ZVVGNAALFBXAST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)Cl)C=O

Origin of Product

United States

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